p-Amino-D-phenylalanine hydrochloride

Description

BenchChem offers high-quality p-Amino-D-phenylalanine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Amino-D-phenylalanine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

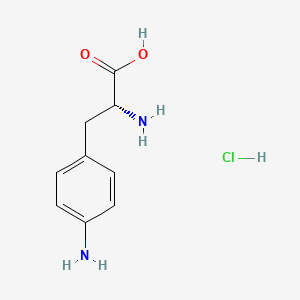

(2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2.ClH/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H/t8-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISCZSPZLBJLJGO-DDWIOCJRSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC(C(=O)O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1C[C@H](C(=O)O)N)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718476 |

Source

|

| Record name | 4-Amino-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.66 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

196408-63-6 |

Source

|

| Record name | 4-Amino-D-phenylalanine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-Amino-D-phenylalanine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physicochemical properties of p-Amino-D-phenylalanine hydrochloride

An In-depth Technical Guide to the Physicochemical Properties of p-Amino-D-phenylalanine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

p-Amino-D-phenylalanine hydrochloride is a non-proteinogenic amino acid derivative of significant interest in pharmaceutical and biochemical research. As a D-enantiomer, it offers unique stereospecific properties that are valuable in the design of peptides and small molecule drugs resistant to enzymatic degradation. Its structure, featuring a para-substituted amino group on the phenyl ring, provides a versatile handle for chemical modification, making it a key building block in the synthesis of novel therapeutic agents, including peptidomimetics and targeted drug delivery systems[1]. This guide provides a comprehensive overview of its core physicochemical properties, offering both established data and field-proven methodologies for its characterization. The following sections are designed to equip researchers with the foundational knowledge required for the effective application of this compound in a laboratory setting.

Chemical Identity and Structural Characteristics

The fundamental identity of a molecule is defined by its structure and nomenclature. p-Amino-D-phenylalanine hydrochloride is the hydrochloride salt of the D-enantiomer of 4-aminophenylalanine. The presence of the hydrochloride salt enhances its stability and solubility in aqueous media, which is a critical consideration for many experimental and formulation workflows.

Nomenclature and Identifiers

A consistent and accurate identification is paramount for regulatory and research documentation.

| Property | Value | Source(s) |

| IUPAC Name | (2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | [2] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [1][2] |

| Molecular Weight | 216.66 g/mol | [2] |

| CAS Number | 196408-63-6 | [1][2] |

| Synonyms | H-p-Amino-D-Phe-OH HCl, (R)-2-Amino-3-(4-aminophenyl)propanoic acid hydrochloride, 4-Amino-D-phenylalanine HCl | [1][2] |

| InChIKey | ISCZSPZLBJLJGO-DDWIOCJRSA-N | [2] |

Chemical Structure

The molecular architecture dictates the compound's reactivity, stereochemistry, and intermolecular interactions. The structure consists of a chiral alpha-carbon, characteristic of amino acids, linked to a benzyl group that is functionalized with an amino group at the para position.

Caption: Chemical structure of p-Amino-D-phenylalanine hydrochloride.

Core Physical and Thermodynamic Properties

These properties are essential for handling, storage, and formulation development. They influence the compound's behavior in various physical states and solvent systems.

| Property | Value / Observation | Source(s) |

| Appearance | Off-white powder | [1] |

| Melting Point | Not explicitly reported. The racemate (DL) hydrate melts at 260-264 °C, and D-phenylalanine at 273-276 °C, suggesting a high melting point with decomposition. | [3][4] |

| Solubility | No quantitative data available. As a hydrochloride salt of an amino acid, it is expected to be soluble in water. D-phenylalanine has a water solubility of 27 g/L at 20 °C. | [4][5] |

| Optical Rotation | [α]D25 = +44 ± 2° (c=1 in H₂O) | [1] |

| Storage | Store at 0-8°C, protected from light and moisture. | [1][6] |

The positive optical rotation confirms the D-configuration of the chiral center. The high melting point is typical for amino acids due to their zwitterionic character, which leads to strong intermolecular electrostatic interactions forming a crystal lattice.

Acid-Base Properties and Aqueous Behavior

-

Carboxylic Acid (-COOH): Expected pKa ~2.2, similar to the parent D-phenylalanine[4].

-

α-Amino Group (-NH₃⁺): Expected pKa ~9.0-9.5, typical for the alpha-amino group of phenylalanine.

-

p-Amino Group (-C₆H₄-NH₃⁺): Expected pKa ~4.5-5.0, similar to aniline.

Caption: Predominant ionization states vs. pH.

Spectroscopic Profile

Spectroscopic analysis is indispensable for confirming the identity, purity, and structure of the compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Aromatic amino acids are known to absorb UV light. Phenylalanine typically exhibits absorption maxima around 198 nm and 258 nm[7]. The presence of the para-amino group, a strong auxochrome, is expected to cause a bathochromic (red) shift in the absorbance maximum of the phenyl ring to a longer wavelength, likely in the 270-290 nm range, due to extended conjugation. This property is crucial for quantitative analysis using UV detectors in methods like HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. While an experimental spectrum for the title compound is not publicly available, a predicted ¹H NMR spectrum in D₂O would show characteristic signals:

-

Aromatic Protons: Two sets of doublets in the aromatic region (~6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene ring.

-

α-Proton: A triplet or doublet of doublets around 4.0 ppm, coupled to the β-protons.

-

β-Protons: Two diastereotopic protons appearing as a multiplet (typically two doublets of doublets) around 3.0-3.3 ppm.

Reference spectra for L-phenylalanine are available from databases like the Biological Magnetic Resonance Bank (BMRB) and can serve as a guide for interpreting the aliphatic region[8].

Analytical Characterization Protocols

Rigorous analytical validation is the cornerstone of trustworthy research. The following protocols outline standard methodologies for assessing the quality and properties of p-Amino-D-phenylalanine hydrochloride.

Protocol: Purity Assessment by Reverse-Phase HPLC

This method provides a robust assessment of chemical purity. The choice of a C18 column is standard for separating small polar molecules, and the mobile phase is designed to achieve good peak shape and resolution.

Objective: To determine the purity of a sample by separating the main component from potential impurities.

Methodology:

-

Instrumentation: HPLC system with a UV detector, a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a final concentration of ~1 mg/mL.

-

Mobile Phase:

-

Solvent A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Solvent B: 0.1% TFA in Acetonitrile.

-

Rationale: TFA acts as an ion-pairing agent to improve the peak shape of the amine-containing analyte and control the pH.

-

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection: UV at 280 nm (based on the predicted absorbance maximum).

-

Gradient: A linear gradient from 5% B to 95% B over 20 minutes is a good starting point for method development.

-

-

Data Analysis: Integrate the peak areas of all detected components. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Protocol: Chiral Purity Determination via Pre-column Derivatization and UPLC-MS/MS

Ensuring the enantiomeric excess of a chiral compound is critical, as the opposite enantiomer may have different or undesirable biological activity. This protocol uses a chiral derivatizing agent to create diastereomers that can be separated on a standard achiral column.

Caption: Workflow for chiral derivatization.

Objective: To quantify the enantiomeric purity by separating the D- and L-enantiomers.

Methodology: [9]

-

Instrumentation: UPLC system coupled to a tandem quadrupole mass spectrometer (MS/MS) with an ESI source. A standard C18 column can be used post-derivatization.

-

Reagents: Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide, FDAA), 1M Sodium Bicarbonate, 2M HCl, Acetone, Acetonitrile, Formic Acid.

-

Derivatization Protocol:

-

To 50 µL of the sample solution (~1 mg/mL), add 100 µL of 1 M sodium bicarbonate solution.

-

Add 200 µL of a 1% (w/v) solution of FDAA in acetone.

-

Vortex the mixture and incubate at 40 °C for 1 hour. Rationale: The reaction proceeds under mild basic conditions to form stable diastereomeric derivatives.

-

Cool to room temperature and neutralize by adding 50 µL of 2 M HCl.

-

Evaporate the solvent under a stream of nitrogen and reconstitute the residue in the initial mobile phase.

-

-

UPLC-MS/MS Conditions:

-

Column: C18 column (e.g., 2.1 x 100 mm, 1.7 µm).

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

-

Gradient: A shallow gradient (e.g., 10% to 50% B over 10 minutes) is often sufficient to resolve the diastereomers.

-

Detection: Monitor the specific parent-to-daughter ion transitions for the derivatized D- and L-enantiomers using Multiple Reaction Monitoring (MRM) mode for maximum sensitivity and specificity.

-

-

Data Analysis: Calculate the enantiomeric excess (% ee) from the peak areas of the two diastereomers: % ee = [ (Area_D - Area_L) / (Area_D + Area_L) ] x 100.

Safety and Handling

Proper handling procedures are essential for laboratory safety.

-

Hazards: GHS information indicates that the compound causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[2].

-

Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling. Work in a well-ventilated area or a fume hood to avoid inhalation of the powder.

-

Storage: Store in a tightly sealed container in a cool, dry place (0-8°C) as recommended by suppliers[1].

Conclusion

p-Amino-D-phenylalanine hydrochloride is a compound with a well-defined chemical identity and predictable physicochemical properties based on its structure. Its key characteristics—a chiral D-configuration, high melting point, expected aqueous solubility, and distinct spectroscopic features—make it a valuable reagent for advanced chemical synthesis and drug development. The analytical protocols provided herein offer a robust framework for ensuring the quality and integrity of the material, which is a prerequisite for generating reliable and reproducible scientific results.

References

-

PubChem. p-Amino-D-phenylalanine hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. p-Amino-DL-phenylalanine hydrate. National Center for Biotechnology Information. [Link]

-

Chem-Impex. 4-Amino-D-phenylalanine hydrochloride. [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159). [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Phenylalanine. [Link]

-

PubChem. D-Phenylalanine. National Center for Biotechnology Information. [Link]

-

SIELC Technologies. UV-Vis Spectrum of Phenylalanine. [Link]

-

Biological Magnetic Resonance Bank. bmse000045 L-Phenylalanine at BMRB. [Link]

-

Agilent. Peptide and Amino Acid Quantification Using UV Fluorescence in Synergy HT Multi-Mode Microplate Reader. [Link]

-

ResearchGate. (PDF) Solubility of L-Phenylalanine in Aqueous Solutions. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. p-Amino-DL-phenylalanine hydrate | C9H12N2O2 | CID 95174 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. D-Phenylalanine CAS#: 673-06-3 [m.chemicalbook.com]

- 5. D-Phenylalanine | C9H11NO2 | CID 71567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. DL-Phenylalanine - CAS-Number 150-30-1 - Order from Chemodex [chemodex.com]

- 7. UV-Vis Spectrum of Phenylalanine | SIELC Technologies [sielc.com]

- 8. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 9. pdf.benchchem.com [pdf.benchchem.com]

p-Amino-D-phenylalanine hydrochloride CAS number and molecular weight

An In-depth Technical Guide to p-Amino-D-phenylalanine Hydrochloride for Advanced Research and Pharmaceutical Development

Introduction: The Strategic Importance of a Non-Canonical Amino Acid

In the landscape of modern drug discovery and biochemical research, the use of non-canonical amino acids (ncAAs) has become a cornerstone for innovation. These unique building blocks allow scientists to engineer peptides, proteins, and small molecules with novel functions, enhanced stability, and targeted therapeutic properties. Among these, p-Amino-D-phenylalanine hydrochloride ((R)-2-Amino-3-(4-aminophenyl)propanoic acid hydrochloride) stands out as a particularly valuable scaffold.

This guide, prepared for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of p-Amino-D-phenylalanine hydrochloride. We will move beyond basic data to explore its synthesis, core properties, and critical applications, offering the field-proven insights necessary to leverage this compound to its full potential. The narrative is structured to explain not just the what, but the why behind its utility and the experimental choices involved in its application.

Part 1: Core Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the foundation of all subsequent research. p-Amino-D-phenylalanine hydrochloride is the salt form of a D-enantiomer of phenylalanine, featuring an amino group at the para (4-position) of the phenyl ring. This substitution pattern is critical, as the additional primary amine provides a reactive handle for further chemical modification, a feature not present in native phenylalanine.

There can be some ambiguity in the literature regarding the Chemical Abstracts Service (CAS) number. The most definitive CAS number, assigned by regulatory bodies like the EPA and ECHA, is 196408-63-6 [1]. However, the number 126257-07-6 is also frequently cited by commercial suppliers[2]. Researchers should note both when conducting literature and database searches.

The key physicochemical properties are summarized below for rapid reference and comparison.

| Property | Value | Source(s) |

| CAS Number | 196408-63-6 (Primary); 126257-07-6 (Also used) | [1][2] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [1] |

| Molecular Weight | 216.66 g/mol | [1][3] |

| IUPAC Name | (2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | [1] |

| Appearance | Off-white powder | [2] |

| Optical Rotation | [α]D25 = +44 ± 2° (c=1 in H₂O) | [2] |

| Parent Compound | p-Amino-D-phenylalanine (CAS: 102281-45-8) | [1][4] |

The hydrochloride salt form is particularly important from a practical standpoint. It enhances the compound's stability and improves its solubility in aqueous media, which is a significant advantage for buffer preparation in biochemical assays and for certain formulation strategies in drug development.

Structural Representation

The three-dimensional structure dictates the molecule's function, particularly its ability to be incorporated into peptides and interact with biological targets.

Caption: 2D structure of p-Amino-D-phenylalanine hydrochloride.

Part 2: Synthesis and Strategic Considerations

The synthesis of optically pure non-canonical amino acids is a non-trivial task. While specific proprietary methods vary, a common academic approach involves the asymmetric synthesis from a suitable precursor or the resolution of a racemic mixture. A plausible synthetic pathway for D-phenylalanine derivatives often starts with acetamidocinnamic acid.[5] The key is the use of a chiral catalyst during hydrogenation to selectively produce the desired D-enantiomer.[5]

Generalized Synthetic Workflow

The following diagram outlines a logical, multi-step process for producing p-Amino-D-phenylalanine hydrochloride. The choice of protecting groups is a critical decision point, dictated by the desired downstream applications and the need for orthogonal deprotection strategies.

Caption: Generalized workflow for the synthesis of p-Amino-D-phenylalanine HCl.

Expertise in Practice: The choice of the para-amino protecting group (Step 4) is crucial. For use in solid-phase peptide synthesis (SPPS), an acid-labile Boc group or a hydrogenolysis-cleavable Z group is often chosen.[6] This allows the para-amino group to remain protected throughout peptide assembly while the α-amino group is temporarily protected (e.g., with Fmoc) and selectively deprotected at each cycle.

Part 3: Applications in Drug Development and Research

The utility of p-Amino-D-phenylalanine hydrochloride stems from two key features: its D-configuration and the reactive para-amino group.

-

Enhanced Proteolytic Stability: Peptides constructed with D-amino acids are resistant to degradation by proteases, which are highly specific for L-amino acid substrates. This is a fundamental strategy for increasing the in vivo half-life of peptide-based therapeutics.

-

Bio-orthogonal Chemistry Handle: The para-amino group serves as a versatile point of attachment. It can be used for:

-

Labeling: Conjugation of fluorescent dyes or radiolabels for imaging and diagnostic applications.

-

PEGylation: Attachment of polyethylene glycol (PEG) to improve solubility and pharmacokinetic profiles.

-

Drug Conjugation: Linking cytotoxic agents to create peptide-drug conjugates (PDCs) for targeted cancer therapy.

-

Cyclization: Forming head-to-tail or side-chain cyclized peptides to constrain conformation and enhance receptor binding affinity.

-

Case Study: CXCR4 Antagonists

A notable application is in the synthesis of antagonists for the CXCR4 receptor, a key chemokine receptor implicated in cancer metastasis and HIV entry.[4] By incorporating p-Amino-D-phenylalanine into cyclic pentapeptide scaffolds, researchers have developed potent and specific CXCR4 antagonists.[4] The D-amino acid provides stability, while the para-position can be further modified to fine-tune binding affinity and pharmacological properties.

Caption: Application of p-Amino-D-Phe-HCl in therapeutic peptide development.

Part 4: Experimental Protocol - Incorporation via SPPS

To ensure trustworthiness, a protocol must be self-validating. The following is a generalized, yet detailed, methodology for incorporating p-Amino-D-phenylalanine into a peptide sequence using standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Objective: To couple Fmoc-p-Amino(Boc)-D-phenylalanine onto a resin-bound peptide chain.

Materials:

-

Rink Amide MBHA resin

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Fmoc-p-Amino(Boc)-D-phenylalanine

-

HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM)

-

Methanol (MeOH)

Methodology:

-

Resin Preparation:

-

Swell the Rink Amide resin in DMF for 30 minutes in a peptide synthesis vessel.

-

Drain the DMF.

-

-

Fmoc Deprotection (of the preceding amino acid):

-

Add 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes. Drain.

-

Repeat with fresh 20% piperidine in DMF for 15 minutes.

-

Drain and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x) to remove all traces of piperidine. The causality here is critical: residual piperidine will neutralize the activated amino acid in the next step, preventing coupling.

-

-

Amino Acid Activation and Coupling:

-

In a separate vial, dissolve Fmoc-p-Amino(Boc)-D-phenylalanine (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in a minimal volume of DMF.

-

Rationale: HBTU is a highly efficient coupling reagent that converts the carboxylic acid to a reactive ester. DIPEA is a non-nucleophilic base required to activate the HBTU and neutralize the protonated amine on the growing peptide chain.

-

Allow the activation mixture to pre-activate for 2 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate at room temperature for 1-2 hours.

-

-

Validation of Coupling:

-

Take a small sample of resin beads, wash them thoroughly, and perform a Kaiser test.

-

A negative Kaiser test (beads remain yellow) indicates successful and complete coupling. A positive test (blue beads) indicates free amines are still present, and the coupling step must be repeated. This is a self-validating checkpoint.

-

-

Washing:

-

Drain the coupling solution.

-

Wash the resin thoroughly with DMF (5x), DCM (3x), and MeOH (3x) to prepare for the next cycle of deprotection and coupling.

-

Part 5: Safety and Handling

According to the Globally Harmonized System (GHS) classifications, p-Amino-D-phenylalanine hydrochloride is associated with specific hazards. Users should always consult the latest Safety Data Sheet (SDS) before handling.

-

H315: Causes skin irritation[1].

-

H319: Causes serious eye irritation[1].

-

H335: May cause respiratory irritation[1].

Standard Handling Protocol:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves.

-

Avoid inhalation of dust.

-

Store in a cool, dry place, typically at 0-8°C, away from incompatible materials[2].

Conclusion

p-Amino-D-phenylalanine hydrochloride is more than just another amino acid derivative; it is a strategic tool for molecular engineering. Its D-configuration imparts proteolytic resistance, while its para-amino group provides a versatile handle for creating sophisticated bioconjugates and conformationally constrained peptides. By understanding its fundamental properties, synthesis, and application methodologies, researchers and drug developers can effectively utilize this compound to advance the frontiers of biochemistry and create next-generation therapeutics.

References

-

Title: p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: p-Amino-DL-phenylalanine hydrate | C9H12N2O2 Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides Source: PubMed, National Center for Biotechnology Information URL: [Link]

- Title: Chemical synthesis method of chiral D-phenylalanine Source: Google Patents URL

Sources

- 1. p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. scbt.com [scbt.com]

- 4. caymanchem.com [caymanchem.com]

- 5. CN102234241A - Chemical synthesis method of chiral D-phenylalanine - Google Patents [patents.google.com]

- 6. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Foreword: Beyond the Canonical—Exploring the D-Enantiomer Landscape

An In-depth Technical Guide to the Biological Activity of p-Amino-D-phenylalanine Hydrochloride

In the central dogma of molecular biology, life is overwhelmingly left-handed. The twenty canonical amino acids that constitute the building blocks of proteins are, with few exceptions, of the L-configuration. This chiral preference has long relegated D-amino acids to the periphery of biochemical interest. However, a growing body of research has illuminated their critical roles, particularly in the microbial world and as neuromodulators in higher organisms. D-amino acids are key components of bacterial peptidoglycan cell walls and have been implicated in biofilm formation, sporulation, and signaling[1][2][3].

This guide focuses on a specific, non-canonical D-amino acid derivative: p-Amino-D-phenylalanine hydrochloride (p-NH2-D-Phe-HCl). This compound serves as a unique molecular probe and a potential therapeutic scaffold. Its structure, featuring a D-alpha-carbon, an aromatic phenyl ring, and a para-amino group, presents a fascinating intersection of properties that dictate its biological interactions. Here, we move beyond a simple recitation of facts to explore the mechanistic underpinnings of its activity, providing researchers and drug developers with the foundational knowledge and practical methodologies required to harness its potential.

Physicochemical Profile: The Molecular Foundation

Understanding the biological activity of any compound begins with its fundamental chemical and physical properties. These characteristics govern its solubility, stability, and how it is sterically and electronically "seen" by biological macromolecules like enzymes and receptors.

| Property | Value | Source |

| IUPAC Name | (2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | PubChem[4] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | PubChem[4] |

| Molecular Weight | 216.66 g/mol | PubChem[4] |

| CAS Number | 196408-63-6 | PubChem[4] |

| Chirality | D-enantiomer | N/A |

| Key Features | Aromatic side chain; Primary amino group at para position; Primary α-amino group | N/A |

The hydrochloride salt form is critical for practical application, as it significantly enhances the compound's aqueous solubility and stability, making it suitable for use in biological buffers and culture media.

Core Biological Interactions and Mechanisms of Action

The biological activity of p-NH2-D-Phe-HCl is primarily dictated by its structural similarity to other D-amino acids, particularly D-alanine (D-Ala), and its identity as a phenylalanine analog.

Interaction with Bacterial Peptidoglycan Synthesis

The bacterial cell wall is a formidable and essential structure, primarily composed of peptidoglycan (PG), a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) sugars cross-linked by short peptide stems[1][5]. A hallmark of these peptide stems is the presence of D-amino acids, most commonly D-alanine and D-glutamic acid[3].

The enzymes responsible for building this wall, particularly transpeptidases, are evolved to recognize and incorporate D-amino acids. The biological activity of p-NH2-D-Phe-HCl can be rationalized as a molecular mimicry strategy.

Causality of Action: D-phenylalanine and its derivatives can be mistakenly incorporated into the terminal positions of the PG stem peptide, typically occupied by D-alanine[2]. This is due to the promiscuity of the metabolic enzymes that synthesize and incorporate D-amino acids into PG precursors[6]. When p-NH2-D-Phe-HCl is incorporated instead of D-Ala, several disruptive events can occur:

-

Steric Hindrance: The bulky, substituted phenyl group of p-NH2-D-Phe is significantly larger than the simple methyl group of D-Ala. This creates steric clashes that can prevent the DD-transpeptidase enzyme from forming the critical cross-links between adjacent peptide stems.

-

Weakened Wall Integrity: An improperly cross-linked peptidoglycan layer compromises the structural integrity of the cell wall, rendering the bacterium vulnerable to osmotic stress and leading to cell lysis.

-

Disruption of Biofilm Formation: Biofilm maturation is often dependent on controlled modifications of the cell wall. The incorporation of atypical D-amino acids like D-phenylalanine has been shown to inhibit biofilm formation[2].

This mechanism forms the basis of the compound's potential as an antimicrobial agent.

Caption: Disruption of peptidoglycan synthesis by p-Amino-D-phenylalanine.

Interaction with D-Amino Acid Oxidase (DAAO)

In mammals, D-amino acids are primarily metabolized by the FAD-dependent flavoenzyme D-amino acid oxidase (DAAO)[7][8]. DAAO catalyzes the oxidative deamination of D-amino acids to their corresponding α-keto acids, producing ammonia and hydrogen peroxide in the process[9].

Substrate Specificity: DAAO exhibits broad substrate specificity, with a preference for neutral, hydrophobic D-amino acids. Human DAAO shows the highest activity towards bulky, aromatic D-amino acids like D-DOPA, D-Tyrosine, and D-Phenylalanine[9][10]. Given this preference, p-Amino-D-phenylalanine is a predicted and likely substrate for DAAO.

The Reaction Pathway: The interaction of p-NH2-D-Phe with DAAO is a catabolic process. This is a critical consideration for any potential therapeutic application, as the compound could be rapidly degraded in tissues where DAAO is highly expressed, such as the kidney, liver, and brain[7][10].

Caption: Metabolic pathway of p-Amino-D-phenylalanine via D-Amino Acid Oxidase.

Applications in Research and Drug Development

The unique properties of p-NH2-D-Phe-HCl make it a valuable tool in several areas of scientific inquiry.

-

Antimicrobial Discovery: As discussed, its ability to interfere with cell wall synthesis makes it a lead compound for developing novel antibiotics, particularly against Gram-positive bacteria where the peptidoglycan layer is thick and exposed[1][11].

-

Peptide Synthesis and Protein Engineering: The incorporation of non-canonical amino acids is a powerful strategy for creating peptides with enhanced properties, such as increased stability against enzymatic degradation or novel binding capabilities. The para-amino group serves as a unique chemical handle for further modification (e.g., attachment of fluorescent probes, cross-linkers, or drug conjugates) after the peptide has been synthesized[12][13].

-

Enzyme Inhibitor Studies: While p-NH2-D-Phe is a substrate for DAAO, its derivatives could be designed as inhibitors. By modifying the structure, it may be possible to create compounds that bind to the DAAO active site without being turned over, which is relevant for therapies targeting D-serine metabolism in neurological disorders[9][14].

Experimental Protocols: A Practical Guide

A core tenet of scientific integrity is reproducible methodology. The following protocols are presented as self-validating systems, including essential controls to ensure data reliability.

Protocol 1: Determining Minimum Inhibitory Concentration (MIC) Against Staphylococcus aureus

This protocol assesses the antimicrobial activity of p-NH2-D-Phe-HCl.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. This broth microdilution method is a standard for antimicrobial susceptibility testing.

Materials:

-

p-Amino-D-phenylalanine hydrochloride

-

Staphylococcus aureus (e.g., ATCC 29213)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Vancomycin (Positive Control)

-

Sterile DMSO or water (Solvent/Negative Control)

-

Spectrophotometer (600 nm)

-

Incubator (37°C)

Workflow:

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) testing.

Step-by-Step Procedure:

-

Inoculum Preparation: a. From a fresh agar plate, select 3-5 colonies of S. aureus and suspend them in sterile saline. b. Adjust the turbidity to match a 0.5 McFarland standard. This step is critical for standardizing the bacterial load. c. Dilute this suspension 1:150 in CAMHB to achieve the final target inoculum of ~5 x 10⁵ CFU/mL.

-

Compound Preparation: a. Prepare a 1 mg/mL stock solution of p-NH2-D-Phe-HCl in a suitable solvent (e.g., sterile water). b. In a 96-well plate, add 100 µL of CAMHB to wells 2 through 12. c. Add 200 µL of the stock solution to well 1. d. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, up to well 10. Discard 100 µL from well 10.

-

Controls (Self-Validation): a. Positive Control (Well 11): Add a known concentration of Vancomycin that should inhibit growth. This validates that the bacteria are susceptible to a standard antibiotic. b. Negative Control (Well 12): Add 100 µL of CAMHB only (no compound). This well must show bacterial growth, confirming the viability of the inoculum and suitability of the medium.

-

Inoculation: a. Add 100 µL of the diluted bacterial suspension from step 1c to wells 1 through 11. The final volume in each well is 200 µL. Well 12 receives no bacteria and serves as a sterility control.

-

Incubation & Reading: a. Cover the plate and incubate at 37°C for 18-24 hours. b. The MIC is determined as the lowest concentration of the compound at which no turbidity (visible growth) is observed.

Protocol 2: Incorporation into a Peptide via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the manual incorporation of p-NH2-D-Phe into a peptide sequence.

Principle: SPPS builds a peptide chain while it is anchored to an insoluble resin support. The key is the use of orthogonal protecting groups: a base-labile Fmoc group on the α-amino group and an acid-labile Boc group on the side-chain amino group of p-NH2-D-Phe. This allows for selective deprotection and chain elongation.

Materials:

-

Fmoc-Rink Amide MBHA resin

-

Fmoc-D-p-aminophenylalanine(Boc)-OH[12]

-

Other required Fmoc-L-amino acids

-

HBTU/HOBt (Coupling reagents)

-

DIPEA (Activation base)

-

20% Piperidine in DMF (Fmoc deprotection solution)

-

Trifluoroacetic acid (TFA) cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

-

DMF, DCM (Solvents)

Step-by-Step Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

-

Initial Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine/DMF (2 x 10 min). Wash thoroughly with DMF.

-

First Amino Acid Coupling: a. Pre-activate the first Fmoc-L-amino acid (3 eq) with HBTU (2.9 eq) and DIPEA (6 eq) in DMF for 5 minutes. b. Add the activated amino acid solution to the resin and shake for 1-2 hours. c. Wash the resin with DMF and DCM. Perform a Kaiser test to confirm complete coupling (ninhydrin negative).

-

Chain Elongation (Repeat Cycle): Repeat the deprotection (Step 2) and coupling (Step 3) steps for each amino acid in the sequence.

-

Incorporation of p-NH2-D-Phe: a. When it is the turn of p-NH2-D-Phe in the sequence, use Fmoc-D-p-aminophenylalanine(Boc)-OH for the coupling step. b. The Boc group on the para-amino side chain is stable to the piperidine used for Fmoc removal, ensuring the side chain remains protected during synthesis. This orthogonality is the causal pillar of the entire strategy.

-

Final Cleavage and Deprotection: a. After the final amino acid is coupled and the terminal Fmoc group is removed, wash the resin with DCM and dry it. b. Treat the resin with the TFA cleavage cocktail for 2-3 hours. This simultaneously cleaves the peptide from the resin and removes the side-chain protecting groups (including the Boc group on p-NH2-D-Phe).

-

Precipitation and Purification: a. Precipitate the crude peptide in cold diethyl ether. b. Purify the peptide using reverse-phase HPLC. c. Confirm the mass and purity via LC-MS.

Conclusion and Future Perspectives

p-Amino-D-phenylalanine hydrochloride is more than a mere chemical curiosity. It represents a versatile molecular tool at the nexus of chemical biology and drug discovery. Its ability to act as a "Trojan horse" in bacterial cell wall synthesis provides a rational basis for the development of new antimicrobials that could circumvent existing resistance mechanisms. Furthermore, its utility in peptide engineering opens avenues for creating novel diagnostics and therapeutics. Future research should focus on derivatizing the para-amino group to create multifunctional molecules, exploring its activity against a broader range of pathogens, and investigating its metabolic stability in vivo to better predict its therapeutic potential.

References

-

p-Amino-D-phenylalanine hydrochloride. PubChem, National Center for Biotechnology Information. [Link]

-

D-Amino acid oxidase: Physiological role and applications. SciSpace. [Link]

-

D-amino acid oxidase. Wikipedia. [Link]

-

Human D-Amino Acid Oxidase: Structure, Function, and Regulation. PubMed Central, National Institutes of Health. [Link]

-

Biochemical Properties of Human D-Amino Acid Oxidase. Frontiers in Molecular Biosciences. [Link]

-

AMINO ACID ISOMERIZATION IN THE PRODUCTION OF L-PHENYLALANINE FROM D-PHENYLALANINE BY BACTERIA. PubMed, National Institutes of Health. [Link]

-

Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. PubMed, National Institutes of Health. [Link]

-

Peptidoglycan. Wikipedia. [Link]

-

Peptidoglycan: Structure, Synthesis, and Regulation. PubMed Central, National Institutes of Health. [Link]

- Chemical synthesis method of chiral D-phenylalanine.

-

d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen. PubMed Central, National Institutes of Health. [Link]

-

All About Amino Acids. JPT Peptide Technologies. [Link]

-

Phenylalanine. Wikipedia. [Link]

-

The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. PubMed Central, National Institutes of Health. [Link]

-

Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. [Link]

-

The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. ACS Publications. [Link]

-

Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial Agents and Chemotherapy, American Society for Microbiology. [Link]

- Method for preparing D-phenylalanine through dynamic kinetic resolution.

-

Antimicrobial activity of self-assembled structures formed by protected amino acids. ChemRxiv. [Link]

-

Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. PubMed Central, National Institutes of Health. [Link]

-

Amino Acid Based Antimicrobial Agents – Synthesis and Properties. PubMed Central, National Institutes of Health. [Link]

-

Phenylalanine and Tryptophan-Based Surfactants as New Antibacterial Agents: Characterization, Self-Aggregation Properties, and DPPC/Surfactants Vesicles Formulation. MDPI. [Link]

-

Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PubMed Central, National Institutes of Health. [Link]

-

Phenylalanine: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. [Link]

-

The Pharmaceutical Significance of DL-Phenylalanine as an Intermediate. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Inhibiting neutral amino acid transport for the treatment of phenylketonuria. PubMed Central, National Institutes of Health. [Link]

-

Role of phenylalanine and valine10 residues in the antimicrobial activity and cytotoxicity of piscidin-1. PubMed, National Institutes of Health. [Link]

Sources

- 1. Peptidoglycan - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. jpt.com [jpt.com]

- 4. p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Peptidoglycan: Structure, Synthesis, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. d-Amino Acid Chemical Reporters Reveal Peptidoglycan Dynamics of an Intracellular Pathogen - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scispace.com [scispace.com]

- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]

- 9. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | Biochemical Properties of Human D-Amino Acid Oxidase [frontiersin.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. chemimpex.com [chemimpex.com]

The Strategic Integration of p-Amino-D-phenylalanine Hydrochloride in Advanced Peptide Therapeutics: A Technical Guide

Introduction: Beyond the Canonical 20—The Rise of Non-Proteinogenic Amino Acids

In the landscape of modern drug discovery, peptide therapeutics have emerged as a class of highly selective and potent agents with lower toxicity compared to small molecules. However, their clinical translation is often hampered by inherent limitations, such as susceptibility to proteolytic degradation and poor membrane permeability. The strategic incorporation of non-proteinogenic amino acids (NPAAs), which are not found in polypeptide chains encoded by the standard genetic code, has become a cornerstone of innovative peptide drug design.[1][2][3] These unique building blocks offer a vast chemical space to meticulously engineer peptides with enhanced stability, potency, and bioavailability.[3][4]

This guide provides an in-depth technical overview of p-Amino-D-phenylalanine hydrochloride ((R)-2-amino-3-(4-aminophenyl)propanoic acid hydrochloride), a synthetic NPAA of significant interest. Its D-chiral configuration provides inherent resistance to enzymatic degradation, while the para-amino group on the phenyl ring introduces a versatile chemical handle for bioconjugation and further molecular modifications.[5][6] We will explore its synthesis, key applications in peptide-based drug development, and provide detailed experimental protocols for its incorporation and analysis, offering researchers, scientists, and drug development professionals a comprehensive resource for leveraging this powerful tool.

Physicochemical Properties of p-Amino-D-phenylalanine Hydrochloride

A thorough understanding of the physicochemical properties of p-Amino-D-phenylalanine hydrochloride is essential for its effective use in synthesis and formulation.

| Property | Value | Source(s) |

| CAS Number | 126257-07-6 | [6][7] |

| Molecular Formula | C₉H₁₃ClN₂O₂ | [7] |

| Molecular Weight | 216.67 g/mol | [6][7] |

| Appearance | Off-white powder | [6] |

| Purity | ≥ 98% (HPLC) | [6] |

| Optical Rotation | [α]D25 = +44 ± 2° (c=1 in H₂O) | [6] |

| Solubility | Soluble in water. | [3] |

| Storage Conditions | Store at 0-8°C for long-term stability. | [3][6] |

Synthesis of p-Amino-D-phenylalanine: Chemoenzymatic Strategies

The enantioselective synthesis of D-amino acids is a critical challenge in medicinal chemistry. While various chemical and enzymatic methods exist for producing D-phenylalanine, the synthesis of its p-amino derivative often employs a chemoenzymatic approach to achieve high optical purity. One effective strategy involves the use of engineered Phenylalanine Ammonia Lyases (PALs).[2][4]

The general workflow for a chemoenzymatic synthesis of p-Amino-D-phenylalanine is depicted below. This process leverages the stereoselectivity of enzymes to produce the desired D-enantiomer from an inexpensive starting material like p-nitrocinnamic acid.

Caption: Chemoenzymatic synthesis of p-Amino-D-phenylalanine hydrochloride.

Experimental Protocol: General Chemoenzymatic Synthesis

This protocol outlines a conceptual chemoenzymatic cascade for the synthesis of p-Amino-D-phenylalanine. Specific enzyme variants and reaction conditions may require optimization.[2][4]

-

Enzymatic Amination:

-

Dissolve p-nitrocinnamic acid in an appropriate buffer at a high pH, saturated with ammonia.

-

Introduce an engineered PAL variant that exhibits activity towards the desired D-enantiomer formation.

-

Incubate the reaction mixture with agitation until conversion to racemic p-nitro-D,L-phenylalanine is maximized, as monitored by HPLC.

-

-

Deracemization:

-

To the reaction mixture, add an L-amino acid deaminase (LAAD) to selectively oxidize the L-enantiomer to the corresponding imino acid.

-

Concurrently, add a non-selective chemical reducing agent (e.g., a borane-ammonia complex) to reduce the imino acid back to the racemic amino acid. This process enriches the D-enantiomer over time.

-

-

Purification of p-Nitro-D-phenylalanine:

-

Once a high enantiomeric excess of p-nitro-D-phenylalanine is achieved, acidify the reaction mixture to precipitate the product.

-

Isolate the solid by filtration and purify by recrystallization.

-

-

Nitro Group Reduction:

-

Dissolve the purified p-nitro-D-phenylalanine in a suitable solvent (e.g., methanol).

-

Perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere to reduce the nitro group to a primary amine.

-

Monitor the reaction by TLC or HPLC until completion.

-

-

Salt Formation:

-

Filter off the catalyst and concentrate the solution.

-

Dissolve the resulting p-Amino-D-phenylalanine free base in a minimal amount of a suitable organic solvent.

-

Add a solution of hydrochloric acid in an organic solvent (e.g., HCl in diethyl ether or isopropanol) to precipitate the hydrochloride salt.[8]

-

Isolate the p-Amino-D-phenylalanine hydrochloride by filtration, wash with a cold solvent, and dry under vacuum.

-

Applications in Drug Discovery and Peptide Chemistry

The incorporation of p-Amino-D-phenylalanine into peptide sequences is a powerful strategy to enhance their therapeutic potential.[5]

Enhancing Proteolytic Stability

The D-configuration of the α-carbon makes peptides containing this amino acid resistant to degradation by proteases, which are highly specific for L-amino acids.[5] This increased stability can significantly extend the in-vivo half-life of peptide-based drugs.

Providing a Bio-orthogonal Handle for Conjugation

The para-amino group on the phenyl ring serves as a versatile chemical handle for post-synthetic modifications.[5] This allows for the site-specific conjugation of various molecules, such as:

-

Fluorophores: For imaging and diagnostic applications.

-

Polyethylene Glycol (PEG): To improve solubility and pharmacokinetic profiles.

-

Cytotoxic Drugs: To create targeted antibody-drug conjugates or peptide-drug conjugates.

This functional group can be selectively protected during peptide synthesis (e.g., with a Boc or Z group) and deprotected at the appropriate stage for conjugation.[9]

Caption: Workflow for peptide synthesis and conjugation using p-Amino-D-phenylalanine.

Biological Activity and Mechanism of Action

While the biological activity is largely determined by the overall peptide sequence, the inclusion of p-Amino-D-phenylalanine can influence receptor binding and downstream signaling. For example, studies on phenylalanine hydroxylase have shown that D-phenylalanine and L-4-aminophenylalanine can act as allosteric activators of the enzyme, suggesting that peptides containing this residue could modulate enzymatic activity.[10] Furthermore, its structural similarity to phenylalanine means it can be recognized by certain cellular transport systems and receptors.[6]

The primary mechanism by which p-Amino-D-phenylalanine contributes to biological activity is by imparting conformational rigidity and stability to the peptide, allowing for a more sustained interaction with its biological target.

Caption: Enhanced peptide activity through increased stability and target binding.

Experimental Protocols for Application

Protocol 1: Incorporation into Peptides via Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual incorporation of p-Amino-D-phenylalanine into a peptide sequence using a commercially available Fmoc-protected derivative where the side-chain amino group is protected by a Boc group (Fmoc-D-Phe(4-NH-Boc)-OH).

-

Resin Preparation:

-

Place the appropriate amount of Rink Amide resin in a reaction vessel.

-

Swell the resin in dimethylformamide (DMF) for 30-60 minutes with gentle agitation.

-

Drain the DMF.

-

-

Fmoc Deprotection:

-

Add 20% piperidine in DMF to the resin and agitate for 3 minutes. Drain.

-

Repeat with a fresh solution of 20% piperidine in DMF for 10 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling:

-

In a separate vial, dissolve Fmoc-D-Phe(4-NH-Boc)-OH (3 equivalents relative to resin loading), HBTU (2.9 equivalents), and HOBt (3 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the mixture and vortex for 1 minute to pre-activate.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive, repeat the coupling step.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Peptide Elongation:

-

Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

-

-

Cleavage and Global Deprotection:

-

After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).

-

Prepare a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane).

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours. This will cleave the peptide from the resin and remove the side-chain protecting groups, including the Boc group from the p-amino-D-phenylalanine.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.

-

Protocol 2: Analytical Characterization

A. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

-

Sample Preparation: Dissolve the crude or purified peptide in a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

-

Instrumentation:

-

Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A typical gradient would be 5-95% B over 30 minutes.

-

Flow Rate: 1 mL/min.

-

Detection: UV at 214 nm and 280 nm (the latter for aromatic residues).

-

-

Analysis: Inject the sample and analyze the chromatogram for purity. The retention time will depend on the overall peptide sequence. Collect fractions for purification.[11]

B. Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

-

Sample Preparation: Dissolve the purified peptide in a deuterated solvent (e.g., D₂O or DMSO-d₆).

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Expected Resonances for p-Amino-D-phenylalanine residue:

-

Aromatic Protons: Two doublets in the aromatic region (~6.5-7.5 ppm), corresponding to the protons on the phenyl ring. The exact chemical shifts will be influenced by the peptide sequence and solvent.[12]

-

α-Proton: A multiplet between 3.5 and 4.5 ppm.

-

β-Protons: Two multiplets (diastereotopic) between 2.8 and 3.2 ppm.[13]

-

-

Analysis: Confirm the presence of the characteristic peaks and integrate them to verify the incorporation of the amino acid.

Safety and Handling

p-Amino-D-phenylalanine hydrochloride should be handled in accordance with standard laboratory safety procedures.

-

Hazard Statements: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

-

Precautionary Measures: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

Conclusion

p-Amino-D-phenylalanine hydrochloride is a valuable non-proteinogenic amino acid that offers significant advantages for the design and development of peptide therapeutics. Its D-configuration confers proteolytic resistance, while the para-amino group provides a site for specific chemical modifications. By understanding its properties and employing robust synthetic and analytical protocols, researchers can effectively integrate this building block to create next-generation peptide drugs with superior stability, functionality, and therapeutic efficacy.

References

- Ding, Y., Ting, J. P., Liu, J., Al-Azzam, S., Pandya, P., & Afshar, S. (2020). Impact of non-proteinogenic amino acids in the discovery and development of peptide therapeutics. Amino acids, 52(9), 1207–1226.

- Gotor-Fernández, V., & Gotor, V. (2015). Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process.

- Aapptec. (n.d.). 4-Amino-L-phenylalanine Hydrochloride 99+% (HPLC) - Data Sheet.

- Claaßen, J., et al. (2025). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron-Deficient Aromatic d-Amino Acids.

- Chem-Impex. (n.d.). Fmoc-4-amino-D-phenylalanine.

- Chem-Impex. (n.d.). Fmoc-p-phenyl-D-phenylalanine.

- Chem-Impex. (n.d.). Fmoc-D-phenylalanine.

- BenchChem. (2025). Application Notes and Protocols: p-Amino-D-phenylalanine for Protein Engineering.

- Pidcock, E., & Wallace, B. A. (2004). Enantioselective Synthesis of Non-Natural Amino Acids Using Phenylalanine Dehydrogenases Modified by Site-Directed Mutagenesis. Organic & Biomolecular Chemistry, 2(18), 2684-91.

- Creative Peptides. (n.d.). Understanding the Chemical Properties and Applications of Fmoc-D-4-F-Phenylalanine.

- Chem-Impex. (n.d.). 4-Amino-D-phenylalanine hydrochloride.

- Chem-Impex. (n.d.). Boc-D-phenylalanine.

- Chem-Impex. (n.d.). Fmoc-p-phenyl-L-phenylalanine.

- Brunton, S., et al. (2004). Enantioselective synthesis of non-natural amino acids using phenylalanine dehydrogenases modified by site-directed mutagenesis. Organic & Biomolecular Chemistry, 2(18), 2684-2691.

- Datta, A., et al. (2004). Rationale-Based, De Novo Design of Dehydrophenylalanine-Containing Antibiotic Peptides and Systematic Modification in Sequence for Enhanced Potency. Antimicrobial Agents and Chemotherapy, 48(9), 3259-3268.

- JPT Peptide Technologies. (n.d.). All About Amino Acids.

- Schwyzer, R., & Ludescher, U. (1980). Synthesis of p-amino-L-phenylalanine Derivatives With Protected P-Amino Group for Preparation of p-azido-L-phenylalanine Peptides. International Journal of Peptide and Protein Research, 15(4), 323-330.

- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Phenylalanine.

- Han, P., et al. (2023). Design and synthesis of a clickable, photoreactive amino acid p-(4-(but-3-yn-1-yl)benzoyl)-L-phenylalanine for peptide photoaffinity labeling. Organic & Biomolecular Chemistry, 21(3), 543-547.

- Bhattacharya, S., et al. (2011). Synthesis, characterization and antimicrobial activity of some novel schiff base and mannich base derivatives. Der Pharma Chemica, 3(3), 174-188.

- Pozdnev, V. F. (1988). N-tert-butoxycarbonyl-L-phenylalanine. Organic Syntheses, 66, 8.

- BenchChem. (2025). Application Notes and Protocols for BOC-L-Phenylalanine-¹³C in Solid-Phase Peptide Synthesis (SPPS).

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0000159).

- El-Khoury, J. M., et al. (2010). Simple and rapid quantitative high-performance liquid chromatographic analysis of plasma amino acids.

- ChemicalBook. (n.d.). BOC-D-Phenylalanine synthesis.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000159).

- Mihalca, A. D., et al. (2023). A Diphenylalanine Based Pentapeptide with Fibrillating Self-Assembling Properties. International Journal of Molecular Sciences, 24(3), 2095.

- Khalili, S., et al. (2016). Synthesis of Novel Peptides Using Unusual Amino Acids. Iranian Journal of Pharmaceutical Research, 15(4), 799-810.

- MacMillan, D. W. C., et al. (2021). Synthesis of Enantiopure Unnatural Amino Acids by Metallaphotoredox Catalysis. Organic Process Research & Development, 25(8), 1876-1882.

- Ajinomoto Co., Inc. (1987). Method of preparing alpha-l-aspartyl-l-phenylalanine methyl ester and its hydrochloride. U.S.

- Nishiyama, K., et al. (2008). A solid-state 17O NMR study of L-phenylalanine and L-valine hydrochlorides. Magnetic Resonance in Chemistry, 46(11), 1029-1036.

- Danafar, H., & Hamidi, M. (2014). Simple and sensitive high performance liquid chromatographic method for the simultaneous quantitation of the phenylalanine in human plasma. Advanced Pharmaceutical Bulletin, 4(Suppl 2), 523-529.

- Wikipedia. (n.d.). Amino acid.

- Wikipedia. (n.d.). Phenylalanine.

- Arturo, E., et al. (2015). The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. Biochemistry, 54(26), 4138-4148.

- King, S. B., et al. (1995). Synthesis of pure p-chlorophenyl-L-alanine form L-phenylalanine. The Journal of Organic Chemistry, 60(21), 7024-7025.

- PubChem. (n.d.). p-Amino-D-phenylalanine hydrochloride.

- WebMD. (n.d.). Phenylalanine - Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews.

- Avison, M. J., et al. (1987). Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo. Journal of Magnetic Resonance, 71(1), 164-169.

- ResearchGate. (n.d.). (b) ¹H NMR spectrum of d2-phenylalanine.

- Weltmann, K. D., et al. (2015). Phenylalanine Modification in Plasma-Driven Biocatalysis Revealed by Solvent Accessibility and Reactive Dynamics in Combination with Protein Mass Spectrometry. The Journal of Physical Chemistry B, 119(24), 7606-7617.

- Baskin, J. M., & Bertozzi, C. R. (2009). Dehydroalanine-containing peptides: Preparation from phenylselenocysteine and utility in convergent ligation strategies.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Synthesis of d- and l-Phenylalanine Derivatives by Phenylalanine Ammonia Lyases: A Multienzymatic Cascade Process - PMC [pmc.ncbi.nlm.nih.gov]

- 3. usbio.net [usbio.net]

- 4. Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. chemimpex.com [chemimpex.com]

- 7. p-Amino-D-phenylalanine hydrochloride | C9H13ClN2O2 | CID 56776997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. data.epo.org [data.epo.org]

- 9. Synthesis of p-amino-L-phenylalanine derivatives with protected p-amino group for preparation of p-azido-L-phenylalanine peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Proton NMR observation of phenylalanine and an aromatic metabolite in the rabbit brain in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis of Novel Peptides Using Unusual Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the Therapeutic Potential of p-Amino-D-phenylalanine Hydrochloride: A Technical Guide for Drug Discovery Professionals

Introduction: Beyond the Canonical—The Emerging Role of D-Amino Acids in Therapeutics

In the landscape of drug discovery, the chirality of a molecule is a pivotal determinant of its biological activity. For decades, the focus has been almost exclusively on L-amino acids, the proteinogenic building blocks of life. However, the mirror-image enantiomers, D-amino acids, are increasingly being recognized not as biological oddities, but as powerful tools in the design of novel therapeutics. Their inherent resistance to proteolytic degradation imparts superior stability and prolonged half-life to peptide-based drugs.[1][2] This guide delves into the therapeutic potential of a specific, non-natural D-amino acid derivative: p-Amino-D-phenylalanine hydrochloride.

This document serves as a technical exploration for researchers, scientists, and drug development professionals. It will not only outline the theoretical therapeutic applications of this compound but also provide practical, field-proven insights into the experimental workflows required to validate its potential. We will move beyond simple protocols to explain the causal reasoning behind experimental choices, ensuring a self-validating and scientifically rigorous approach.

Chemical and Physical Properties of p-Amino-D-phenylalanine Hydrochloride

A foundational understanding of the molecule is critical before exploring its therapeutic applications.

| Property | Value | Source |

| Molecular Formula | C₉H₁₃ClN₂O₂ | |

| Molecular Weight | 216.66 g/mol | |

| IUPAC Name | (2R)-2-amino-3-(4-aminophenyl)propanoic acid;hydrochloride | |

| CAS Number | 196408-63-6 | |

| Known Synonyms | 4-Amino-D-phenylalanine hydrochloride |

Potential Therapeutic Applications and Mechanistic Hypotheses

While direct clinical data on p-Amino-D-phenylalanine hydrochloride is scarce, we can extrapolate its potential applications from the known bioactivity of D-phenylalanine and the influence of the para-amino functional group. This compound is a valuable building block for peptides and has been noted for its potential to influence dopamine levels, making it a person of interest for neurological disorders.[3]

Neuromodulation in Psychiatric and Neurodegenerative Disorders

Hypothesized Mechanism of Action: The primary hypothesis centers on the role of phenylalanine isomers as precursors and modulators of key neurotransmitters.[4] L-phenylalanine is the direct precursor to L-tyrosine, which is then converted to L-DOPA and subsequently dopamine, norepinephrine, and epinephrine. While D-phenylalanine is not a direct precursor, it has been shown to allosterically activate phenylalanine hydroxylase (at high concentrations), the rate-limiting enzyme in this pathway.[5][6] The para-amino group on the phenyl ring may alter its interaction with enzymes and transporters, potentially leading to a more potent or selective effect. Furthermore, D-phenylalanine has been investigated for its potential to inhibit enkephalinase, an enzyme that degrades endogenous opioids (enkephalins), which could contribute to antidepressant and analgesic effects.[7][8] However, some studies have found this opioid-mediated mechanism to be weak.[7]

Potential Indications:

-

Depression: By potentially increasing the bioavailability of precursors for dopamine and norepinephrine, p-Amino-D-phenylalanine hydrochloride could address the monoamine deficiency implicated in some forms of depression.[2]

-

Parkinson's Disease: The ability to influence dopamine synthesis suggests a potential, albeit speculative, role in managing the dopamine depletion characteristic of Parkinson's disease.[9] Caution is warranted, as high levels of phenylalanine can compete with L-DOPA for transport into the brain, potentially worsening symptoms.[10]

A proposed workflow for investigating the neuromodulatory effects is outlined below.

Caption: Workflow for evaluating neuromodulatory potential.

Novel Analgesics

Hypothesized Mechanism of Action: The analgesic properties of D-phenylalanine have been attributed to its inhibition of carboxypeptidase A, an enzyme involved in the degradation of enkephalins.[4] By slowing the breakdown of these endogenous opioid peptides, D-phenylalanine may prolong their pain-relieving effects. The p-amino substitution could enhance the binding affinity of the molecule for this or other related enzymes, potentially leading to a more potent analgesic effect.

Experimental Protocol: In Vivo Hot Plate Test for Analgesia

This protocol is a standard method for assessing the central analgesic activity of a test compound in rodents.

-

Animal Acclimatization: Male Swiss albino mice (20-25 g) are acclimatized to the laboratory conditions for at least 7 days with free access to food and water.

-

Baseline Latency: Each mouse is placed on a hot plate maintained at a constant temperature (e.g., 55 ± 0.5°C). The time taken for the mouse to exhibit a nociceptive response (e.g., licking a paw, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Compound Administration: Animals are divided into groups (n=6-8 per group):

-

Vehicle control (e.g., saline, i.p.)

-

Positive control (e.g., Morphine, 10 mg/kg, i.p.)

-

Test compound (p-Amino-D-phenylalanine hydrochloride) at various doses (e.g., 50, 100, 200 mg/kg, i.p.).

-

-

Post-Treatment Latency: The hot plate test is repeated at specific time points after administration (e.g., 30, 60, 90, and 120 minutes).

-

Data Analysis: The percentage of Maximum Possible Effect (%MPE) is calculated for each animal at each time point using the formula: %MPE = [(Post-treatment latency - Baseline latency) / (Cut-off time - Baseline latency)] * 100 The results are then analyzed using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

Causality and Self-Validation: The inclusion of a vehicle control accounts for any effects of the injection procedure or solvent. The positive control (morphine) validates the sensitivity of the assay to a known analgesic. A dose-dependent increase in latency by the test compound would provide strong evidence of a central analgesic effect.

Peptide-Based Drug Scaffolding

Application: Beyond its intrinsic activity, p-Amino-D-phenylalanine hydrochloride serves as a valuable building block in peptide synthesis.[3][11] Its D-configuration confers resistance to enzymatic degradation, a critical attribute for enhancing the in vivo stability and bioavailability of peptide therapeutics. The para-amino group provides a reactive handle for further chemical modifications, such as conjugation to other molecules (e.g., imaging agents, cytotoxic drugs) or for modulating the peptide's solubility and binding characteristics.

The diagram below illustrates the logical relationship of incorporating this D-amino acid into a therapeutic peptide.

Caption: Incorporation of p-Amino-D-phenylalanine to enhance peptide drug properties.

Experimental Considerations and Methodologies

Protocol: Assessing Impact on Dopamine Synthesis in PC12 Cells

This in vitro assay provides a robust system for quantifying changes in dopamine production in a neuronal-like cell line.

-

Cell Culture: PC12 cells are cultured in RPMI-1640 medium supplemented with 10% horse serum, 5% fetal bovine serum, and penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

-

Treatment: Cells are seeded in 6-well plates. After reaching 70-80% confluency, the medium is replaced with a low-serum medium containing various concentrations of p-Amino-D-phenylalanine hydrochloride (e.g., 10 µM, 50 µM, 100 µM) or vehicle control. A positive control, such as L-DOPA, can also be included. The cells are incubated for a defined period (e.g., 24 or 48 hours).

-

Sample Collection:

-

Media: The extracellular medium is collected to measure released dopamine.

-

Cell Lysate: Cells are washed with ice-cold PBS and then lysed with a suitable buffer (e.g., 0.1 M perchloric acid) to extract intracellular dopamine.

-

-

Dopamine Quantification: Dopamine levels in both the media and cell lysates are quantified using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD). This method offers high sensitivity and specificity for catecholamines.[12]

-

Protein Normalization: The total protein content of the cell lysate in each well is determined using a standard protein assay (e.g., BCA assay). Dopamine concentrations are then normalized to the total protein content (e.g., pmol dopamine/mg protein).

-

Statistical Analysis: Data are expressed as mean ± SEM. Statistical significance between control and treated groups is determined using a one-way ANOVA with a post-hoc test.

Rationale for Experimental Choices:

-

PC12 Cells: This cell line is derived from a rat pheochromocytoma and endogenously synthesizes, stores, and releases dopamine, making it an excellent model for studying catecholamine metabolism.[13]

-

HPLC-ECD: This is the gold standard for quantifying monoamines in biological samples due to its superior sensitivity compared to methods like ELISA or fluorescence assays.[12]

-

Protein Normalization: This step is crucial to account for any variations in cell number or viability between wells, ensuring that observed changes in dopamine are due to the treatment and not differences in cell density.

Conclusion and Future Directions

p-Amino-D-phenylalanine hydrochloride stands at the intersection of stability-enhancing D-amino acid chemistry and the neuroactive potential of phenylalanine derivatives. While direct evidence for its therapeutic efficacy is yet to be established, the foundational science surrounding its constituent parts provides a compelling rationale for its investigation. The primary avenues for exploration lie in neuromodulation for psychiatric and neurodegenerative disorders, and as a novel analgesic. Its utility as a specialized building block for creating more robust peptide therapeutics is also of significant interest.

The protocols and workflows detailed in this guide provide a scientifically sound framework for elucidating the bioactivity of this promising compound. Future research should focus on systematic in vitro screening to identify specific molecular targets, followed by well-designed in vivo studies in relevant disease models to establish proof-of-concept. The synthesis of peptide libraries incorporating this amino acid could also unlock new therapeutic entities with superior pharmacological properties.

References

-

Inspiration from the mirror: D-amino acid containing peptides in biomedical approaches. Amino Acids. Available at: [Link]

-

The Critical Role of D-Amino Acids in Modern Peptide Therapeutics. Peptide Therapeutics Symposium. Available at: [Link]

-

Blood phenylalanine reduction corrects CNS dopamine and serotonin deficiencies and partially improves behavioral performance in adult phenylketonuric mice. PubMed Central. Available at: [Link]

-

Phenylalanine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. WebMD. Available at: [Link]

-

Phenylalanine: Health Benefits, Side Effects, Uses, Dose & Precautions. RxList. Available at: [Link]

- Chemical synthesis method of chiral D-phenylalanine. Google Patents.

-

D-Phenylalanine: Production Methods, Chemical Properties, and Pharmaceutical Applications. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

-

l-phenylalanine modulates gut hormone release and glucose tolerance, and suppresses food intake through the calcium-sensing receptor in rodents. PubMed Central. Available at: [Link]

-

Phenylalanine. Wikipedia. Available at: [Link]

-

D-phenylalanine: a putative enkephalinase inhibitor studied in a primate acute pain model. PubMed. Available at: [Link]

-

The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. PubMed. Available at: [Link]

-

Design, synthesis, and antiviral activity of phenylalanine derivatives as HIV-1 capsid inhibitors. PubMed Central. Available at: [Link]

-

Phenylalanine as an effective stabilizer and aggregation inhibitor of Bacillus amyloliquefaciens alpha-amylase. PubMed Central. Available at: [Link]

-

The effects of phenylalanine and tyrosine levels on dopamine production in rat PC12 cells. bioRxiv. Available at: [Link]

-

The Amino Acid Specificity for Activation of Phenylalanine Hydroxylase Matches the Specificity for Stabilization of Regulatory Domain Dimers. ACS Publications. Available at: [Link]

-

Effects of p-chlorophenylalanine and alpha-methylphenylalanine on amino acid uptake and protein synthesis in mouse neuroblastoma cells. PubMed. Available at: [Link]

-

Role of Phenylalanine and Its Metabolites in Health and Neurological Disorders. ResearchGate. Available at: [Link]

-

Relationship: Dopamine and D-phenylalanine. Caring Sunshine. Available at: [Link]

-

Acute Phenylalanine/Tyrosine Depletion of Phasic Dopamine in the Rat Brain. PubMed Central. Available at: [Link]

-